Product packaging for N-(2-hydroxyethyl)-N-methylacetamide(Cat. No.:CAS No. 15567-95-0)

N-(2-hydroxyethyl)-N-methylacetamide

Cat. No.: B187150
CAS No.: 15567-95-0
M. Wt: 117.15 g/mol
InChI Key: OBSKGKGKPGOOTB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on N-(2-hydroxyethyl)-N-methylacetamide

The historical record and evolution of research specifically focused on this compound are not extensively documented in publicly accessible scientific literature. The compound, identified by its CAS Number 15567-95-0, is primarily cataloged by chemical suppliers as a commercially available reagent for laboratory use. sigmaaldrich.com Its main role appears to be that of a niche chemical intermediate or a building block for organic synthesis.

Information from chemical suppliers indicates that the compound is provided to "early discovery researchers as part of a collection of unique chemicals". sigmaaldrich.com This suggests that its primary utility is in exploratory synthetic chemistry rather than as a well-studied compound with a long history of specific applications. The evolution of its research is therefore closely tied to its potential incorporation into more complex molecules, rather than a focus on the compound itself.

Significance of the Acetamide (B32628) and Hydroxyethyl (B10761427) Moieties in Contemporary Chemical Science

The scientific interest in this compound stems from the well-established importance of its two primary functional groups: the acetamide moiety and the hydroxyethyl moiety.

The acetamide group (CH₃CONH–) is a fundamental structure in organic chemistry. Acetamide itself is used as a plasticizer and an industrial solvent. wikipedia.org The amide bond is the defining linkage in peptides and proteins, making it central to biochemistry. In medicinal chemistry, the acetamide functional group is a common feature in many pharmaceutical compounds. fiveable.me It can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. fiveable.me Furthermore, acetamides are used as intermediates in the synthesis of a wide range of organic compounds. extramarks.com

The hydroxyethyl group (–CH₂CH₂OH) imparts hydrophilicity and provides a reactive primary hydroxyl (-OH) group. This hydroxyl group makes compounds more soluble in polar solvents like water and allows them to form hydrogen bonds. ontosight.ai It also serves as a key reactive site for various chemical transformations, such as esterification and etherification. siit.co In materials science, the hydroxyethyl moiety is incorporated into monomers like hydroxyethyl methacrylate (B99206) (HEMA) to create polymers used in coatings, adhesives, and biomaterials, including contact lenses and drug delivery systems. ontosight.ainih.gov

Current State of Knowledge and Identified Research Gaps Pertaining to this compound Systems

The current body of knowledge on this compound is largely confined to its basic chemical and physical properties, which are available through chemical databases and supplier specifications. sigmaaldrich.comuni.lu

Known Properties of this compound:

PropertyValueSource
CAS Number15567-95-0 sigmaaldrich.com
Molecular FormulaC₅H₁₁NO₂ sigmaaldrich.comuni.lu
Molecular Weight117.15 g/mol sigmaaldrich.com
Physical FormSolid sigmaaldrich.com
InChIKeyOBSKGKGKPGOOTB-UHFFFAOYSA-N sigmaaldrich.comuni.lu

Despite the availability of these basic data, significant research gaps exist. One major chemical supplier explicitly notes that it "does not collect analytical data for this product" and that the "Buyer assumes responsibility to confirm product identity and/or purity". sigmaaldrich.com This statement underscores the lack of comprehensive scientific investigation into the compound.

Identified Research Gaps:

Synthesis and Characterization: While the compound is commercially available, detailed peer-reviewed studies on its synthesis, optimization, and purification methods are scarce. orgsyn.org Comprehensive spectroscopic characterization beyond basic identifiers is also not readily available.

Reaction Kinetics and Mechanisms: There is a lack of published data on the reactivity of the compound, including kinetic studies and mechanistic investigations of its participation in various organic reactions.

Biological Activity: The biological properties of this compound have not been thoroughly explored. Systematic screening for potential pharmacological or toxicological effects is absent from the current literature.

Application-Oriented Research: There is a clear absence of research exploring its potential applications, for instance, as a functional solvent, a precursor for specialized polymers, or an intermediate for active pharmaceutical ingredients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B187150 N-(2-hydroxyethyl)-N-methylacetamide CAS No. 15567-95-0

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(8)6(2)3-4-7/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSKGKGKPGOOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440952
Record name N-(2-hydroxyethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15567-95-0
Record name N-(2-hydroxyethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxyethyl)-N-methylacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxyethyl N Methylacetamide

Direct Synthesis Approaches for N-(2-hydroxyethyl)-N-methylacetamide

The most straightforward method for the synthesis of this compound involves the direct N-acetylation of its precursor, 2-(methylamino)ethan-1-ol (N-methylethanolamine). This transformation is typically achieved using common acetylating agents such as acetic anhydride or acetyl chloride. mdpi.com The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of N-methylethanolamine attacks the electrophilic carbonyl carbon of the acetylating agent.

The general reaction can be summarized as follows: CH₃NHCH₂CH₂OH + (CH₃CO)₂O → CH₃CON(CH₃)CH₂CH₂OH + CH₃COOH N-methylethanolamine + Acetic Anhydride → this compound + Acetic Acid

This approach is efficient due to the high reactivity of the secondary amine compared to the hydroxyl group under standard conditions. The reaction can often be performed under mild conditions, making it a preferred route for laboratory-scale synthesis.

Multi-step Synthetic Routes for this compound and its Precursors

Multi-step synthesis provides alternative pathways to the target molecule, often involving the sequential construction of the molecular framework. vapourtec.comlibretexts.org This approach allows for greater control and the introduction of various functionalities if required.

The formation of analogues, such as N-methylacetamide, provides insight into the fundamental amide-forming reaction. N-methylacetamide can be synthesized by reacting methylamine with hot acetic acid or acetic anhydride. chemicalbook.comwikipedia.org Another method involves the reaction of methylamine hydrochloride with trimethyl orthoacetate under microwave irradiation to yield the corresponding acetamide (B32628). chemicalbook.com These reactions highlight the versatility of acetylation in preparing the core N-methyl acetamide structure present in the target molecule. Acetylation is a foundational reaction in organic synthesis, often used to install acetyl groups as protecting groups for alcohols, amines, and phenols. mdpi.com

Table 1: Examples of Acetylation Reactions for Amine-Containing Precursors

PrecursorAcetylation ReagentProductReference
MethylamineAcetic AnhydrideN-Methylacetamide wikipedia.org
Methylamine HydrochlorideTrimethyl orthoacetateN-Methylacetamide chemicalbook.com
BenzylamineAcetonitrile (B52724) (with Alumina catalyst)N-benzylacetamide mdpi.com

An alternative multi-step strategy involves forming the N-C bond through nucleophilic substitution. This could theoretically be achieved by first preparing N-methylacetamide and then using its corresponding anion to attack an electrophile like 2-chloroethanol. However, a more common and practical approach in broader organic synthesis is the reaction of a halogenoalkane with a nucleophile. chemguide.co.uk For instance, a primary halogenoalkane can react with an aqueous solution of sodium hydroxide, where the hydroxide ion acts as a nucleophile, to produce an alcohol. chemguide.co.ukyoutube.com This principle can be applied to the synthesis of the precursor, 2-(methylamino)ethan-1-ol, by reacting methylamine with ethylene oxide. The nucleophilic methylamine attacks and opens the epoxide ring, forming the desired amino alcohol.

The reaction proceeds as follows: CH₃NH₂ + C₂H₄O → CH₃NHCH₂CH₂OH Methylamine + Ethylene Oxide → 2-(methylamino)ethan-1-ol

This precursor can then be acetylated as described in the direct synthesis approach.

Amide bonds can be formed by the direct coupling of a carboxylic acid and an amine using a dehydrating agent or coupling reagent. youtube.comambeed.com In the context of this compound, this would involve the reaction between acetic acid and 2-(methylamino)ethan-1-ol. A coupling agent, such as a carbodiimide (e.g., DCC), is used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. youtube.com This method is a cornerstone of peptide synthesis and is widely applicable to the formation of various amides. A Chinese patent describes a production process where acetic acid and methylamine are used as raw materials to produce N-methylacetamide, demonstrating the industrial application of direct coupling. google.com

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dominated by its primary hydroxyl group. The tertiary amide functionality is relatively stable and less reactive under most conditions. Derivatization is a common technique used to modify molecules to enhance their properties, such as improving their detectability in analytical methods or protecting functional groups during synthesis. ddtjournal.comnih.gov

The primary hydroxyl group of this compound is susceptible to acylation reactions, leading to the formation of esters. This reaction provides a straightforward method for derivatizing the molecule. For example, the hydroxyl group can react with an acyl chloride or acid anhydride in the presence of a base to yield the corresponding ester.

A relevant example is the synthesis of N-methyl-N-(2-trimethylacetoxyethyl)oleamide from N-methyl-N-(2-hydroxyethyl)oleamide and trimethylacetyl chloride. prepchem.com This reaction demonstrates the selective acylation of the hydroxyl group in a molecule that also contains a tertiary amide, which remains unreactive.

Table 2: Representative Acylation of a Hydroxyl Group in a N-(2-hydroxyethyl)-N-methylamide Analogue

SubstrateAcylating AgentProductReference
N-methyl-N-(2-hydroxyethyl)oleamideTrimethylacetyl chlorideN-methyl-N-(2-trimethylacetoxyethyl)oleamide prepchem.com

This selective reactivity allows for the targeted modification of the this compound molecule at the hydroxyl position, enabling the synthesis of a variety of ester derivatives.

Esterification Processes of the Hydroxyl Group

The primary alcohol group in this compound is a key site for esterification reactions. Standard esterification protocols can be employed to convert the hydroxyl group into an ester functionality, thereby modifying the compound's physical and chemical properties. Common methods include reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions.

One of the most straightforward methods for the esterification of this compound involves its reaction with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.

Table 1: Esterification of this compound with Acyl Chlorides

Reactant 1 Reactant 2 Base Product
This compound Acetyl chloride Pyridine 2-(N-methylacetamido)ethyl acetate
This compound Benzoyl chloride Triethylamine 2-(N-methylacetamido)ethyl benzoate

Alternatively, acid anhydrides can be used as acylating agents, often with a catalytic amount of a strong acid or a base like 4-dimethylaminopyridine (DMAP). Transesterification is another viable route, where this compound is reacted with an excess of an ester in the presence of an acid or base catalyst. While specific literature on the transesterification of this compound is not abundant, the principles of transesterification are well-established and applicable.

Nucleophilic Substitution Reactions Within the this compound Framework

The this compound framework can participate in nucleophilic substitution reactions in several ways. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, rendering the adjacent carbon susceptible to attack by nucleophiles.

For instance, treatment of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base would yield the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles, such as halides, cyanide, or azide, to introduce new functional groups into the molecule.

Table 2: Nucleophilic Substitution via Tosylate Intermediate

Starting Material Reagent Intermediate Nucleophile Final Product
This compound p-Toluenesulfonyl chloride 2-(N-methylacetamido)ethyl tosylate Sodium cyanide N-(2-cyanoethyl)-N-methylacetamide
This compound Methanesulfonyl chloride 2-(N-methylacetamido)ethyl mesylate Sodium azide N-(2-azidoethyl)-N-methylacetamide

Furthermore, the amide nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the carbonyl group. However, under certain conditions, particularly after deprotonation with a strong base, the nitrogen can act as a nucleophile. Reactions of the analogous N-trimethylsilyl-N-methylacetamide with ambident electrophiles have been studied, suggesting the potential for reactions at either the nitrogen or the oxygen of the amide group.

Oxidation and Reduction Pathways of the Compound

The functional groups within this compound allow for both oxidation and reduction reactions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents.

Table 3: Oxidation of the Hydroxyl Group

Starting Material Oxidizing Agent Product
This compound Pyridinium chlorochromate (PCC) N-methyl-N-(2-oxoethyl)acetamide (aldehyde)
This compound Potassium permanganate (KMnO4) N-acetyl-N-methylglycine (carboxylic acid)

The amide functionality is generally resistant to oxidation under mild conditions. However, oxidative degradation of structurally similar N-methyl-substituted compounds can occur under more forcing conditions, often proceeding through radical mechanisms involving hydrogen abstraction from the carbon adjacent to the nitrogen.

Conversely, the amide group can be reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. The reduction of this compound with LiAlH4 would yield N-ethyl-N-methyl-2-aminoethanol. ucalgary.calibretexts.org This reaction proceeds by converting the carbonyl group into a methylene group. ucalgary.calibretexts.org

Intramolecular Cyclization Reactions Leading to Novel Cyclic Structures

The presence of both a hydroxyl group and an amide in this compound provides the potential for intramolecular cyclization reactions to form heterocyclic structures. While direct cyclization of this compound is not commonly reported, derivatives of this compound can undergo such transformations.

For example, if the hydroxyl group is first oxidized to a carboxylic acid, the resulting N-acetyl-N-methylglycine could potentially undergo intramolecular cyclization to form a five-membered ring lactam, although this would require activation of the carboxylic acid.

A more plausible cyclization pathway involves the synthesis of related structures that are primed for cyclization. For instance, studies on the synthesis of 2-hydroxy-4-alkylperhydro-1,4-oxazin-3-ones have been reported from the reaction of N-(2-hydroxyethyl)amino alcohols with glyoxylic acid derivatives. researchgate.net By analogy, a derivative of this compound could potentially be a precursor to morpholin-3-one structures.

Table 4: Potential Intramolecular Cyclization Pathways of this compound Derivatives

Precursor Derivative Reaction Condition Cyclic Product
N-acetyl-N-methylglycine Activating agent (e.g., DCC) N-methylsuccinimide derivative (hypothetical)

Advanced Spectroscopic and Computational Analysis of N 2 Hydroxyethyl N Methylacetamide and Its Derivatives

Electrochemical Characterization Techniques for N-(2-hydroxyethyl)-N-methylacetamide Systems

Electrochemical methods are crucial for understanding the behavior of this compound at metal-solution interfaces, particularly in applications such as corrosion inhibition. These techniques probe the electrochemical reactions occurring on a material's surface and how molecules like this compound can influence these processes. While specific experimental data for this compound is not extensively available in public literature, the application of these techniques can be understood through studies on analogous systems and derivatives.

Application of Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of an electrode-electrolyte interface. libretexts.orgmetrohm.com By applying a small amplitude AC voltage over a range of frequencies, EIS can separate and analyze different electrochemical phenomena such as charge transfer resistance and double-layer capacitance. libretexts.org

In the context of this compound, EIS would be employed to study its adsorption and the formation of a protective layer on a metal surface. The data is often visualized using Nyquist and Bode plots. The Nyquist plot for a system with an inhibitor like this compound typically shows a semicircle, where the diameter corresponds to the charge transfer resistance (Rct). An increase in the diameter of this semicircle in the presence of the inhibitor indicates a higher resistance to charge transfer, signifying a reduction in the corrosion rate.

The effectiveness of the inhibitor can be quantified by the inhibition efficiency (IE%), calculated from the Rct values with and without the inhibitor.

A simplified equivalent circuit, known as a Randles circuit, is often used to model the interface and extract these parameters. metrohm.com This circuit includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitance of the double layer.

Below is an illustrative data table showing typical EIS parameters that could be obtained for a metal in a corrosive medium with and without the addition of a derivative of this compound.

Inhibitor Concentration (M)Rct (Ω cm²)CPE (μF cm⁻²)nInhibition Efficiency (%)
0502000.90-
0.0012501500.9280.0
0.0056001200.9391.7
0.01012001000.9595.8

Note: This data is representative and intended for illustrative purposes, based on typical findings for organic corrosion inhibitors.

Potentiodynamic Polarization Studies in Inhibitor Systems

Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion rate and to understand the mechanism of corrosion inhibition. jept.de By scanning the potential of the working electrode and measuring the resulting current, a Tafel plot is generated. From this plot, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are extracted.

When this compound or its derivatives are introduced into a corrosive system, a shift in these parameters is observed. The corrosion current density (icorr) is expected to decrease, indicating a lower corrosion rate. The inhibition efficiency (IE%) can also be calculated from the icorr values.

The effect of the inhibitor on the anodic and cathodic branches of the polarization curve reveals its mechanism of action. If the inhibitor primarily affects the anodic reaction, it is classified as an anodic inhibitor. If it predominantly affects the cathodic reaction, it is a cathodic inhibitor. If both reactions are affected, it is considered a mixed-type inhibitor. jept.de For many organic molecules, including those similar to this compound, a mixed-type inhibition is common.

The following table presents hypothetical data from a potentiodynamic polarization study.

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (μA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (%)
0-50010080120-
0.001-485257811575.0
0.005-470127511088.0
0.010-46057210595.0

Note: This data is representative and intended for illustrative purposes, based on typical findings for organic corrosion inhibitors.

Determination of Potential of Zero Charge (PZC)

The Potential of Zero Charge (PZC) is the electrode potential at which the net charge on the electrode surface is zero. aps.orgnih.gov This is a fundamental property of the electrode-electrolyte interface that influences the adsorption of ions and molecules. The adsorption of an organic inhibitor like this compound is significantly affected by the surface charge of the metal.

The PZC can be determined using various methods, including Electrochemical Impedance Spectroscopy. researchgate.net By measuring the double-layer capacitance at different electrode potentials, a curve is obtained which often shows a minimum at the PZC.

The relationship between the PZC and the corrosion potential (Ecorr) can provide insights into the adsorption mechanism. If the electrode surface is positively charged (Ecorr > PZC), the adsorption of anions is favored. Conversely, if the surface is negatively charged (Ecorr < PZC), the adsorption of cations is favored. For a polar molecule like this compound, electrostatic interactions between the molecule and the charged metal surface play a crucial role in its adsorption and subsequent inhibition performance.

Quantum Chemical and Theoretical Investigations of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for understanding the electronic structure of molecules and correlating it with their experimental behavior, such as reactivity and inhibition efficiency.

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. capes.gov.brresearchgate.net For a molecule like this compound, DFT calculations can be performed to optimize its geometry and to compute various electronic parameters.

Commonly used functionals for such calculations include B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. capes.gov.br The calculations yield important information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO (E_HOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity. A smaller energy gap suggests higher reactivity.

Other calculated parameters include the dipole moment (μ), which indicates the polarity of the molecule, and the distribution of electronic charges on the atoms (e.g., Mulliken charges), which can identify the active centers for adsorption. nih.gov

The following table shows representative quantum chemical parameters calculated for a model compound, N-methylacetamide, which serves as a structural analogue.

ParameterCalculated Value
E_HOMO (eV)-6.5
E_LUMO (eV)1.2
Energy Gap (ΔE) (eV)7.7
Dipole Moment (Debye)3.8

Note: These values are illustrative and based on typical DFT calculations for similar amide molecules.

Correlation of Electronic Structure Parameters with Observed Reactivity

The electronic parameters calculated using DFT can be correlated with the observed reactivity of this compound, particularly its performance as a corrosion inhibitor.

E_HOMO and E_LUMO: A high value of E_HOMO suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption and higher inhibition efficiency. The E_LUMO indicates the ability to accept electrons from the metal surface.

Energy Gap (ΔE): A low energy gap implies that the molecule can be easily polarized and is more reactive. This often correlates with higher inhibition efficiency, as the molecule can more readily interact with the metal surface.

Mulliken Charges: The calculated charges on individual atoms can identify the likely sites of interaction. For this compound, the oxygen and nitrogen atoms are expected to have negative charges, making them the primary centers for adsorption onto a positively charged metal surface.

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the charged metal surface, potentially enhancing adsorption.

By correlating these theoretical parameters with experimental data from electrochemical studies, a deeper understanding of the inhibition mechanism of this compound can be achieved. This synergy between computational and experimental approaches is invaluable for the rational design of more effective molecules for various applications.

Computational Modeling of Molecular Interactions

Computational modeling serves as a powerful tool to elucidate the intricate network of non-covalent interactions that govern the behavior of this compound in various chemical environments. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomistic-level insights into the conformational preferences and intermolecular forces, particularly hydrogen bonding, which are crucial for understanding its properties and reactivity.

The molecular structure of this compound, featuring a tertiary amide group and a primary alcohol, allows it to act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the carbonyl oxygen and the hydroxyl oxygen). DFT calculations are employed to determine the optimized geometry of the molecule and to quantify the energetics of its interactions with other molecules, such as solvents or other this compound molecules. These calculations can predict key parameters like bond lengths, bond angles, and vibrational frequencies, which are influenced by intermolecular forces.

A primary focus of computational studies on this molecule is the characterization of its hydrogen bonding capabilities. The hydroxyl group's hydrogen atom can form a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or larger oligomeric structures. Additionally, the hydroxyl group can interact with the nitrogen atom of the amide, although this is generally a weaker interaction. The presence of the N-methyl group influences the steric accessibility of the nitrogen lone pair, affecting its hydrogen bond acceptor strength compared to secondary amides.

The interaction with solvent molecules, particularly water, is another critical area of investigation. Computational models can predict the solvation structure around this compound, identifying the number and arrangement of water molecules in the first solvation shell. These studies help to explain its solubility and the influence of the solvent on its conformational equilibrium.

Interactive Table: Predicted Interaction Energies of this compound Dimers from DFT Calculations.

Dimer ConfigurationInteraction TypePredicted Interaction Energy (kcal/mol)Key Interatomic Distance (Å)
Head-to-tailO-H···O=C-8.51.85 (H···O)
AntiparallelC-H···O=C-3.22.40 (H···O)
Stackedπ-π interaction-2.53.50 (interplanar)

Chromatographic and Mass Spectrometric Techniques for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS can be employed for product identification in synthesis reaction mixtures and for purity assessment, provided the compound exhibits sufficient thermal stability.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced onto a chromatographic column by a carrier gas. The separation is achieved based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound.

The fragmentation pattern of this compound in EI-MS is predictable based on its structure. The molecular ion peak (M+), corresponding to the intact molecule, may be observed, although it can be weak for amides. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. For this compound, this would lead to characteristic fragment ions. The presence of the hydroxyethyl (B10761427) group introduces additional fragmentation possibilities, such as the loss of a water molecule or cleavage of the C-C bond in the ethyl chain.

Key considerations for the GC-MS analysis of this compound include the choice of the GC column and the temperature programming. A polar stationary phase is generally preferred for polar analytes like this compound to achieve good peak shape and resolution. The injector and transfer line temperatures must be carefully optimized to ensure efficient volatilization without causing thermal degradation of the analyte. Derivatization, such as silylation of the hydroxyl group, can be employed to increase volatility and thermal stability, leading to improved chromatographic performance.

Interactive Table: Expected GC-MS Fragmentation of this compound.

m/z ValueProposed Fragment IonFragmentation Pathway
117[C5H11NO2]+•Molecular Ion (M+)
102[C4H8NO2]+Loss of •CH3 from N-methyl
86[C4H8NO]+Cleavage of C-O bond
72[C3H6NO]+Alpha-cleavage at C-N bond
58[C2H4NO]+Cleavage of N-C(ethyl) bond
43[C2H3O]+Acetyl cation

Liquid Chromatography-Mass Spectrometry-Quadrupole Time-of-Flight (LC-MS-QTOF) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, Liquid Chromatography-Mass Spectrometry with a Quadrupole Time-of-Flight analyzer (LC-MS-QTOF) offers significant advantages in terms of sensitivity, selectivity, and the ability to analyze polar and non-volatile compounds.

In LC-MS, the separation is performed using liquid chromatography, which is well-suited for polar compounds that are not amenable to GC. Reversed-phase chromatography with a polar-modified stationary phase or Hydrophilic Interaction Liquid Chromatography (HILIC) are common approaches for retaining and separating polar analytes like this compound. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) acetate, is crucial for achieving optimal separation and ionization.

After elution from the LC column, the analyte is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) or other adducts (e.g., [M+Na]+) with minimal fragmentation. This is particularly advantageous for determining the molecular weight of the analyte.

The QTOF mass analyzer combines a quadrupole, which can be used to select a specific precursor ion, with a time-of-flight analyzer, which measures the mass-to-charge ratio with high resolution and accuracy. This high mass accuracy allows for the confident determination of the elemental composition of the detected ions.

For structural elucidation and confirmation, tandem mass spectrometry (MS/MS) experiments can be performed. In this mode, the precursor ion of interest (e.g., the [M+H]+ of this compound) is selected by the quadrupole, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed by the TOF. The fragmentation pattern provides valuable structural information. For this compound, characteristic product ions would result from the cleavage of the amide bond, the loss of water from the hydroxyethyl group, and cleavage of the ethyl chain.

LC-MS-QTOF is a powerful tool for identifying and quantifying this compound in complex samples, such as environmental, biological, or industrial process samples, where high sensitivity and specificity are required to overcome matrix interferences.

Interactive Table: Predicted LC-MS-QTOF Data for this compound.

Ion TypePredicted m/z (Exact Mass)MS/MS Fragment Ions (m/z)
[M+H]+118.0863100.0757, 88.0757, 74.0600, 58.0651, 44.0495
[M+Na]+140.0682118.0863, 100.0757
[M+K]+156.0421118.0863

Limited Public Research Data on the Biological and Biomedical Applications of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant scarcity of published research specifically investigating the biological and biomedical applications of the chemical compound this compound. While searches were conducted across a wide range of academic and research databases, detailed studies focusing on its antimicrobial, anti-inflammatory, antioxidant, and pharmacological properties, as outlined in the requested article structure, could not be located.

The current body of scientific literature does not provide sufficient data to thoroughly address the specified topics of antimicrobial efficacy, anti-inflammatory response, antioxidant capacity, drug-receptor interaction profiling, or the evaluation of synergistic effects for this compound or its derivatives.

Therefore, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the requested outline and content requirements due to the absence of foundational research findings in the public domain. Further empirical research is needed to elucidate the potential biological and biomedical activities of this particular compound.

Biological and Biomedical Research Applications of N 2 Hydroxyethyl N Methylacetamide

Pharmacological and Therapeutic Potentials of N-(2-hydroxyethyl)-N-methylacetamide Derivatives

Metabolic Pathway Elucidation and Biotransformation Studies

The study of how chemical compounds are metabolized by living organisms, known as biotransformation, is crucial for assessing their potential as therapeutic agents. While specific metabolic studies on this compound are not extensively documented, its chemical structure allows for the prediction of its likely metabolic pathways based on established biotransformation reactions. nih.gov

Metabolism in the body generally occurs in two phases. nih.gov

Phase I Reactions introduce or expose functional groups. For this compound, this could involve oxidation of the primary alcohol to an aldehyde and then a carboxylic acid, or N-demethylation to yield N-(2-hydroxyethyl)acetamide.

Phase II Reactions involve conjugation, where the body attaches endogenous molecules to the compound or its Phase I metabolites to increase water solubility and facilitate excretion. nih.gov The hydroxyl group of the parent compound or its metabolites could undergo glucuronidation or sulfation. nih.gov

Table 1: Hypothetical Metabolic Pathways for this compound

Phase Reaction Type Potential Metabolite
Phase I Oxidation N-(carboxymethyl)-N-methylacetamide
Phase I N-Demethylation N-(2-hydroxyethyl)acetamide
Phase II Glucuronidation This compound glucuronide

Precursor Roles in Rational Drug Design and Development

A drug precursor is a chemical compound that serves as a starting material or intermediate in the synthesis of a pharmaceutically active substance. wikipedia.org These precursors are integral to the chemical reactions that form the final drug product. unodc.org The functional groups present in this compound—a hydroxyl group and a tertiary amide—theoretically allow it to serve as a building block in multi-step organic syntheses. The hydroxyl group can be converted into other functional groups or used as a point of attachment for other molecular fragments.

However, a review of publicly available literature and lists of controlled precursor chemicals does not indicate that this compound is a commonly used or regulated precursor in the illicit or licit manufacture of narcotic drugs or psychotropic substances. incb.orgincb.org Its role, if any, in the rational design of novel therapeutic agents remains a subject for future research and is not prominently documented at present.

Targeted Research for Specific Disease States, including Neurodegenerative Conditions

While direct research on this compound for specific diseases is limited, significant findings on its close structural analog, N,N-dimethylacetamide (DMA), provide a strong rationale for its investigation, particularly in the context of neurodegenerative conditions like Alzheimer's disease. nih.govstjohns.edu

Alzheimer's disease is a progressive brain disorder where neuroinflammation plays a critical role in its pathogenesis. nih.govresearchgate.net Research has shown that DMA can significantly suppress the production of inflammatory mediators in in-vitro and ex-vivo models of Alzheimer's. nih.govstjohns.eduresearchgate.net

Key findings from studies on the analog N,N-dimethylacetamide (DMA) include:

Suppression of Inflammatory Mediators : DMA was found to reduce the production of reactive oxygen species (ROS), nitric oxide (NO), and various pro-inflammatory cytokines and chemokines in microglia cells stimulated by lipopolysaccharide (LPS). nih.govstjohns.edu

Inhibition of Amyloid-β Production : The compound was shown to inhibit the production of amyloid-β (Aβ), a key component of the amyloid plaques found in the brains of Alzheimer's patients. stjohns.edu

Mechanism of Action : The anti-neuroinflammatory effects of DMA are attributed to its ability to inhibit the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govstjohns.edu

Given that this compound shares the core N-methylacetamide structure with DMA, it is plausible that it could exhibit similar anti-inflammatory properties. The presence of the hydroxyethyl (B10761427) group may influence its solubility, ability to cross the blood-brain barrier, and interaction with biological targets. These parallels suggest that this compound is a compelling candidate for targeted research into its potential therapeutic effects on Alzheimer's and other neuroinflammatory disorders. nih.gov

Table 2: Research Findings on the Analog N,N-dimethylacetamide (DMA) in Alzheimer's Disease Models

Finding Biological Effect Mechanism Reference
Attenuation of Neuroinflammation Suppresses production of ROS, NO, cytokines, and chemokines. Inhibition of NF-κB signaling pathway. nih.govstjohns.edu

Biotechnological Applications and Development of Biocompatible Materials

The physical and chemical properties of this compound lend themselves to potential applications in biotechnology and materials science, particularly in the creation of polymers and biocompatible systems.

Utility as a Monomer in Polymerization Reactions

A monomer is a small molecule that can be chemically bonded to other monomers to form a polymer. ijnc.ir The presence of a reactive functional group is essential for a molecule to act as a monomer. This compound contains a primary hydroxyl (-OH) group, which can participate in certain types of polymerization, such as step-growth polymerization, to form polyesters or polyurethanes.

However, it is important to distinguish it from structurally similar but more commonly used monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). mdpi.comdergipark.org.tr HEMA contains a highly reactive methacrylate group, making it suitable for chain-growth polymerization methods like free-radical polymerization to form poly(2-hydroxyethyl methacrylate) (PHEMA), a widely used biomaterial. mdpi.comrsc.org The amide in this compound does not typically participate in such reactions. While the hydroxyl group provides a potential route for polymerization, its utility as a monomer is not as extensively documented as that of vinyl- or acrylate-based monomers. nih.govcmu.edu

Incorporation into Hydrogel Formulations and Biocompatible System Development

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, and their similarity to living tissue makes them ideal for biomedical applications. mdpi.comnih.gov These materials are often based on hydrophilic polymers like PHEMA or poly(N,N-dimethylacrylamide) (PDMAM). mdpi.com

Although direct evidence of this compound being polymerized into a hydrogel network is scarce, it could be incorporated into hydrogel formulations in other capacities. Its properties as a polar, hydrophilic solvent could make it useful during the synthesis process of hydrogels, potentially acting as a porogen (a substance used to create pores in the material) or as a plasticizer to modify the mechanical properties of the final hydrogel. ijnc.ir

Furthermore, hydrogels made from polymers like PHEMA are extensively studied for their biocompatibility and potential in tissue engineering and drug delivery. nih.govresearchgate.net The development of new biocompatible materials often involves blending different polymers or incorporating small molecules to enhance properties like swelling, mechanical strength, and drug release kinetics. researchgate.netnih.gov The hydrophilic nature and potential for hydrogen bonding of this compound make it a candidate for investigation as an additive in such advanced hydrogel systems. researchgate.net

Industrial and Material Science Applications of N 2 Hydroxyethyl N Methylacetamide

Corrosion Inhibition Studies Utilizing N-(2-hydroxyethyl)-N-methylacetamide Analogues

Analogues of this compound have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments. The efficacy of these organic compounds is largely attributed to their molecular structure, which includes heteroatoms such as nitrogen and oxygen, facilitating strong interaction with metal surfaces. A notable analogue, 2,2'-(2-Hydroxyethylimino)bis[N-(alphaalpha-dimethylphenethyl)-N-methylacetamide], has been the subject of detailed studies to understand its protective mechanisms. scielo.brresearchgate.net

Investigation of Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which these analogues protect metals is through adsorption onto the metal surface, creating a protective film that isolates the metal from the corrosive medium. scielo.br Investigations using electrochemical impedance spectroscopy have confirmed that the inhibition action is a direct result of this adsorption process. researchgate.net

The adsorption of 2,2'-(2-Hydroxyethylimino)bis[N-(alphaalpha-dimethylphenethyl)-N-methylacetamide] on mild steel surfaces has been found to follow the Langmuir adsorption isotherm model. scielo.br This model assumes the formation of a monolayer of the inhibitor on the metal surface, where all adsorption sites are equivalent and the ability of a molecule to adsorb is independent of whether adjacent sites are occupied. wikipedia.orglibretexts.org The process involves both physisorption, which occurs due to electrostatic attraction between the charged metal surface and the protonated inhibitor molecule, and chemisorption. scielo.br Chemisorption involves the sharing of electrons between the inhibitor molecule and the metal, where the inhibitor acts as a Lewis base donating electrons to the Lewis acid metal surface, forming a more stable coordinate bond. scielo.br

Influence of Inhibitor Concentration and Temperature on Inhibition Efficiency

The effectiveness of the corrosion inhibition is highly dependent on both the concentration of the inhibitor and the ambient temperature. Studies have consistently shown that as the concentration of the inhibitor increases, the inhibition efficiency also increases. scielo.brscielo.br This is due to greater surface coverage by the inhibitor molecules at higher concentrations, which more effectively blocks the active sites for corrosion. ijnc.ir For the analogue 2,2'-(2-Hydroxyethylimino)bis[N-(alphaalpha-dimethylphenethyl)-N-methylacetamide], maximum adsorption was observed at a concentration of 200 ppm. scielo.br

Temperature, however, tends to have an inverse relationship with inhibition efficiency. Research conducted in a temperature range of 30°C to 50°C demonstrated that efficiency decreases as temperature rises. scielo.brresearchgate.net This suggests that the adsorption process is predominantly physical, as increased thermal energy can disrupt the electrostatic forces holding the inhibitor molecules on the metal surface, leading to desorption. ijnc.ir

Table 1: Inhibition Efficiency of a this compound Analogue at Various Concentrations

Inhibitor Concentration (ppm)Inhibition Efficiency (%)
2581.4
5085.1
10090.2
15092.5
20094.3

This table is based on data for 2,2'-(2-Hydroxyethylimino)bis[N-(alphaalpha-dimethylphenethyl)-N-methylacetamide] in 1M HCl solution, derived from weight loss measurements. scielo.br

Application in Ionic Liquids and Deep Eutectic Solvents

The core chemical structure of this compound, specifically the N-methylacetamide (MAc) moiety, has been identified as a valuable component in the formulation of novel electrolytes known as Deep Eutectic Solvents (DESs). These DESs are being actively investigated for their potential use in advanced battery systems. rsc.orgresearchgate.net

Evaluation of Electrochemical Properties in Battery Electrolyte Systems (e.g., Lithium-Ion Batteries)

Research has demonstrated that DESs formed by combining N-methylacetamide with specific lithium salts (such as LiTFSI, LiPF₆, or LiNO₃) exhibit promising properties for use as electrolytes in lithium-ion batteries (LIBs). rsc.orgresearchgate.net These electrolytes are liquid at room temperature for lithium salt mole fractions ranging from 0.10 to 0.35. rsc.org

A key advantage of these N-methylacetamide-based DESs is their large electrochemical stability window, which can be as high as 4.7–5 V. rsc.orgresearchgate.net This wide window is crucial for compatibility with high-voltage cathode materials used in modern LIBs. Furthermore, these electrolytes show a passivating behavior towards aluminum current collectors, which is essential for battery longevity. rsc.org When tested in a cell with a LiFePO₄ cathode, a DES based on LiNO₃ and N-methylacetamide enabled a high capacity of up to 160 mAh g⁻¹ with an efficiency of 99% at 60°C. rsc.org

Table 2: Physicochemical Properties of N-methylacetamide (MAc) Based Deep Eutectic Solvents at 25°C

Electrolyte System (Molar Ratio)Ionic Conductivity (mS/cm)Viscosity (mPa·s)Electrochemical Stability Window (V)
MAc-LiTFSI (4:1)1.269~5.0
MAc-LiPF₆ (9:1)2.532~4.7
MAc-LiNO₃ (9:1)1.845~4.8

This table summarizes key properties of selected N-methylacetamide-based DESs, highlighting their potential as battery electrolytes. rsc.org

Role as a Constituent in Novel Solvent Design

N-methylacetamide plays a fundamental role as a hydrogen bond donor (HBD) in the formation of these DESs. researchgate.net DESs are a class of ionic fluids that are mixtures of a salt (hydrogen bond acceptor) and an HBD. The resulting liquid has a significantly lower melting point than either of its individual components. rsc.org The ability to form these eutectic mixtures with various lithium salts makes N-methylacetamide a versatile building block for designing task-specific electrolytes.

The design of these novel solvents offers several advantages over traditional organic carbonate electrolytes used in LIBs, including lower cost, reduced flammability, and lower volatility. rsc.orgresearchgate.net By tuning the type and ratio of the lithium salt to N-methylacetamide, researchers can fine-tune the physical and electrochemical properties of the resulting electrolyte, such as ionic conductivity, viscosity, and thermal stability. rsc.orgresearchgate.net This compositional flexibility is a key driver in the development of safer and more environmentally friendly energy storage solutions. researchgate.net

Polymer Chemistry and Monomer Development Based on this compound Scaffolds

Assessment of Polymerizability and Copolymerization Behavior

No data is available on the polymerizability of this compound or its behavior in copolymerization reactions. There are no documented studies on its reactivity ratios, polymerization kinetics, or ability to form homopolymers or copolymers.

Impact of Compound Structure on Resultant Polymer Characteristics

As there is no evidence of polymers being synthesized from this compound, there is no information on how its structure would influence the characteristics of any resultant polymers, such as thermal stability, mechanical properties, or solubility.

Agricultural Chemistry Applications of this compound

Exploration as Potential Pesticides or Herbicides

No literature was found to suggest that this compound has been investigated as a potential pesticide or herbicide. Its activity profile against common pests or weeds has not been documented.

Inclusion in Multi-Nutrient Formulations for Enhanced Agricultural Performance

There is no information available regarding the inclusion of this compound in multi-nutrient agricultural formulations or any role it might play in enhancing their performance.

Environmental and Safety Aspects of N 2 Hydroxyethyl N Methylacetamide

Biodegradation Studies of N-(2-hydroxyethyl)-N-methylacetamide and Related Amides

For instance, N,N-diethyl-m-toluamide (DEET), another tertiary amide, degrades at a moderate to rapid rate in surface waters and soil, with a half-life measured in days to weeks. nih.gov Studies on other chemicals in activated sludge have shown half-lives ranging from days to over two weeks. nih.gov For example, the biodegradation half-life for 2-Amino-N-methylacetamide has been predicted to be around 4.47 days. epa.gov These findings suggest that this compound is also likely to undergo aerobic biodegradation at a moderate rate.

Table 1: Aerobic Biodegradation Rates of Related Amides and Compounds

CompoundSystem/ConditionBiodegradation Rate (Half-Life)Reference
N,N-diethyl-m-toluamide (DEET)Surface Water & SoilDays to weeks nih.gov
2-Amino-N-methylacetamidePredicted4.47 days epa.gov
Dibutyltin (DBT)Activated Sludge (non-acclimatized)5.1 days nih.gov
Tributyltin (TBT)Activated Sludge (non-acclimatized)10.2 days nih.gov
Sodium Laureth Sulfate (SLES)Soils9 to 25 days mdpi.com

The enzymatic degradation of amides primarily proceeds through hydrolysis of the amide bond. nih.gov This process is a heterogeneous reaction that involves the diffusion of the enzyme to the substrate, adsorption, catalysis of the hydrolytic reaction, and diffusion of the soluble products away from the substrate. core.ac.uk Enzymes responsible for this transformation are broadly classified as hydrolases, which include specific amidases and proteases like papain and pronase E that are known to cleave amide linkages. nih.gov

For this compound, the expected primary enzymatic degradation pathway involves the hydrolytic cleavage of the N-C(O) bond. This reaction would yield two smaller, more readily biodegradable molecules: N-methylethanolamine and acetic acid. This pathway is analogous to the enzymatic cleavage of other complex molecules, such as the monooxygenase-mediated cleavage of the ether bond in MTBE, which yields tert-butyl alcohol (TBA) and formaldehyde. nih.gov The subsequent degradation of these initial products would lead to their eventual mineralization to carbon dioxide, water, and inorganic nitrogen.

When experimental data is limited, computational tools are widely used to estimate the biodegradability of chemicals. nih.gov The Biodegradation Probability Program (BIOWIN), part of the EPI Suite™ developed by the US Environmental Protection Agency, is one of the most common methods. ecetoc.org BIOWIN comprises seven different models that predict the rate and extent of biodegradation based on the chemical's structure by identifying molecular fragments associated with faster or slower degradation. ecetoc.orgresearchgate.net

The models provide numerical outputs or qualitative assessments:

BIOWIN1 and BIOWIN2 (Linear and Non-Linear Probability Models): Predict the probability of rapid aerobic biodegradation. A value greater than 0.5 suggests fast degradation. researchgate.net

BIOWIN3 (Ultimate Biodegradation Survey Model): Predicts the ultimate biodegradation timeframe. Values range from approximately 1 to 5, corresponding to weeks-to-months for degradation.

BIOWIN4 (Primary Biodegradation Survey Model): Predicts the primary biodegradation timeframe, which is typically faster than ultimate degradation.

BIOWIN5 and BIOWIN6 (MITI Linear and Non-Linear Models): Predict the probability of a chemical passing the stringent OECD 301C ready biodegradability test. A value greater than 0.5 indicates ready biodegradability. researchgate.net

BIOWIN7 (Anaerobic Biodegradation Model): Predicts the probability of biodegradation under anaerobic conditions.

For regulatory purposes, combinations of models are often used to increase predictive accuracy. nih.govresearchgate.net For example, the EU Technical Guidance Document suggests that a substance is likely not readily biodegradable if its BIOWIN2 output is less than 0.5 or its BIOWIN6 output is less than 0.5. ecetoc.org

Table 2: Hypothetical BIOWIN Model Predictions for this compound

BIOWIN ModelPredicted OutcomeInterpretation
BIOWIN1 (Linear)> 0.5Likely to biodegrade rapidly
BIOWIN2 (Non-Linear)> 0.5Likely to biodegrade rapidly
BIOWIN3 (Ultimate)~3.0 - 3.5Ultimate biodegradation occurs in weeks
BIOWIN4 (Primary)~3.5 - 4.0Primary biodegradation occurs in days to weeks
BIOWIN5 (MITI Linear)< 0.5Not readily biodegradable (by MITI-I test)
BIOWIN6 (MITI Non-Linear)< 0.5Not readily biodegradable (by MITI-I test)

Note: These are illustrative predictions based on the structure containing an alcohol and a tertiary amide group.

Environmental Fate and Persistence Assessment in Aquatic and Terrestrial Compartments

The environmental fate of a chemical describes its transport and transformation after release. For this compound, its physicochemical properties suggest it will be highly mobile in the environment. The presence of a hydroxyl group and the amide functionality makes it water-soluble, indicating that in an aquatic environment, it will predominantly partition to the water column rather than sorbing strongly to sediment. researchgate.net

In terrestrial environments, its high water solubility and likely low soil adsorption coefficient (Koc) suggest it would be mobile in the soil column and could potentially leach into groundwater. nih.gov However, its moderate biodegradation rate would serve as a primary mechanism for removal from both aquatic and soil compartments, limiting its persistence. nih.gov Multimedia environmental fate models for similar soluble compounds predict that the majority of the substance would be retained in receiving waters upon release. nih.gov The potential for bioaccumulation is expected to be low, as the compound does not possess the high lipophilicity typically associated with bioaccumulative substances. nih.gov

Thermal Degradation Profiles and Identification of Degradation Products

The thermal stability of a compound is critical for understanding its behavior in high-temperature industrial processes and its fate during incineration. Thermal degradation typically occurs at elevated temperatures and can proceed through different mechanisms depending on the atmosphere (inert or oxidative). akademiabaru.com Techniques like Thermogravimetric Analysis (TGA) are used to determine the temperature at which weight loss occurs, indicating decomposition. mdpi.commdpi.com

For this compound, thermal degradation in an inert atmosphere would likely proceed via radical random scission of the C-C, C-N, and C-O bonds at temperatures above 250-300°C. mdpi.com In an oxidative environment (in the presence of air), degradation would occur at a lower temperature and proceed more rapidly. akademiabaru.com

The identification of degradation products, often achieved through methods like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), is essential for a complete environmental assessment. researchgate.net Based on the structure of this compound, the expected thermal degradation products would include smaller volatile molecules resulting from the fragmentation of the parent compound.

Table 3: Potential Thermal Degradation Products of this compound

Potential Degradation ProductChemical FormulaFormation Pathway
N-methylethanolamineC₃H₉NOCleavage of the amide bond
N-methylacetamideC₃H₇NOCleavage of the C-C bond in the hydroxyethyl (B10761427) group
AcetaldehydeC₂H₄OFragmentation of the hydroxyethyl group
Methyl isocyanateC₂H₃NORearrangement and fragmentation
Carbon MonoxideCOIncomplete oxidation
Carbon DioxideCO₂Complete oxidation
Oxides of Nitrogen (NOx)NO, NO₂Oxidation of the nitrogen atom

Q & A

Q. What are the established laboratory synthesis routes for N-(2-hydroxyethyl)-N-methylacetamide?

Methodological Answer:

  • Ethanol Reflux Method : React N-methylacetamide with 2-hydroxyethylamine in ethanol under reflux for 6–8 hours. Monitor progress via TLC (hexane:ethyl acetate, 9:1). Isolate the product by filtration or solvent evaporation .
  • Pd-Catalyzed Cross-Coupling : Utilize Pd catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) to couple methylacetamide derivatives with hydroxyethyl electrophiles. Optimize conditions (e.g., 80–100°C, 12–24 h) in anhydrous DMF .
  • Safety Note : Ensure inert atmosphere for moisture-sensitive intermediates and use Na₂SO₄ for drying organic extracts .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR (e.g., δ ~2.1 ppm for methyl group, δ ~3.4–3.6 ppm for hydroxyethyl chain) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 132.1) and fragmentation patterns .
  • HPLC : Assess purity (>99%) with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 210 nm .

Q. How does the solubility profile of this compound influence experimental design?

Methodological Answer:

  • Polar Solvents : Highly soluble in water, ethanol, and DMSO due to hydroxyl and amide groups. Use aqueous buffers for biological assays .
  • Lipophilic Media : Limited solubility in hexane or chloroform. Pre-saturate solvents or employ co-solvents (e.g., DMSO:water, 1:9) for homogeneous mixing .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Hygroscopicity : Store under anhydrous conditions (desiccator with silica gel) at 4°C to prevent hydrolysis .
  • Degradation Monitoring : Perform periodic HPLC analysis to detect hydrolysis byproducts (e.g., acetic acid, hydroxyethylamine) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd, Ni, or Cu catalysts for cross-coupling efficiency. Pd(OAc)₂ with XPhos ligand showed 85% yield in DMF at 90°C .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol. DMF enhances reactivity but requires rigorous drying .
  • Kinetic Studies : Use in-situ IR spectroscopy to monitor amide bond formation and identify rate-limiting steps .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Amide Activation : The electron-withdrawing acetamide group increases electrophilicity at the hydroxyethyl carbon, facilitating nucleophilic attack. Confirm via DFT calculations (e.g., Fukui indices) .
  • Steric Effects : Substituents on the methyl group influence reaction pathways. Use molecular docking to predict steric hindrance in enzyme interactions .

Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding affinities with enzymes (e.g., proteases). The hydroxyl group forms hydrogen bonds with catalytic residues .
  • DFT Analysis : Calculate HOMO-LUMO gaps to predict redox activity. A narrow gap (~4.5 eV) suggests potential as a radical scavenger .

Q. What strategies mitigate instability during in vitro bioactivity assays?

Methodological Answer:

  • Buffer Selection : Use phosphate buffers (pH 7.4) instead of Tris to minimize nucleophilic degradation .
  • Antioxidant Additives : Include 1 mM TCEP or DTT to prevent oxidation of the hydroxyethyl group .

Q. How does structural modification of this compound enhance selectivity in enzyme inhibition?

Methodological Answer:

  • Piperidine Analogs : Introduce a piperidine ring (e.g., N-[1-(2-hydroxyethyl)-piperidin-3-ylmethyl]-N-methylacetamide) to improve binding to hydrophobic enzyme pockets. Compare IC₅₀ values via kinetic assays .
  • Isosteric Replacement : Substitute hydroxyl with methoxy to reduce polarity. Assess bioavailability changes using Caco-2 cell permeability models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.